N-Desmethyltamoxifen hydrochloride

Therapeutic Drug Monitoring LC-MS/MS Pharmacokinetics

As the most abundant circulating tamoxifen metabolite (>2× parent), N-Desmethyltamoxifen hydrochloride is mandatory for accurate LC‑MS/MS TDM assays and CYP2D6 phenotyping. Its distinct PKC inhibition (IC₅₀ 8 µM) and E/Z isomerism demand a pure, well‑characterized reference standard. The hydrochloride salt ensures defined solubility and stability for method validation, pharmacogenomics research, and PK/DDI studies. Avoid analytical misidentification: only the authentic analyte guarantees correct calibration and regulatory‑compliant data.

Molecular Formula C25H28ClNO
Molecular Weight 393.9 g/mol
CAS No. 15917-65-4
Cat. No. B014757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyltamoxifen hydrochloride
CAS15917-65-4
Synonyms(Z)-2-[4-(1,2-Diphenyl-1-butenyl)phenoxy]-N-methylethanamine Hydrochloride; _x000B_N-Demethyltamoxifen Hydrochloride; 
Molecular FormulaC25H28ClNO
Molecular Weight393.9 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl
InChIInChI=1S/C25H27NO.ClH/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)27-19-18-26-2;/h4-17,26H,3,18-19H2,1-2H3;1H/b25-24-;
InChIKeyGMLHJWZEYLTNJW-BJFQDICYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Desmethyltamoxifen Hydrochloride: A Critical Analytical Reference Standard and Investigational Tool for Tamoxifen Metabolism Research


N-Desmethyltamoxifen hydrochloride (CAS 15917-65-4), also known as N-demethyltamoxifen or ICI-55,548, is the major primary metabolite of the widely prescribed breast cancer agent tamoxifen [1]. As a selective estrogen receptor modulator (SERM) itself, it is formed via CYP3A4/5-mediated N-demethylation and serves as the obligate intermediate for the generation of the highly active secondary metabolite, endoxifen (4-hydroxy-N-desmethyltamoxifen), by the polymorphic enzyme CYP2D6 [2]. It is primarily utilized as an analytical reference standard for quantitative therapeutic drug monitoring (TDM) assays and as a research tool to probe the CYP2D6-dependent activation pathway [3]. N-Desmethyltamoxifen hydrochloride is the stable salt form that ensures defined solubility and stability in laboratory settings.

Why N-Desmethyltamoxifen Cannot Be Substituted by Tamoxifen or Endoxifen in Quantitative Bioanalysis and Metabolism Studies


N-Desmethyltamoxifen is not a simple, less active version of tamoxifen. While it shares comparable anti-proliferative potency with tamoxifen in MCF-7 cells [1], its distinct role as the most abundant circulating metabolite dictates unique analytical and pharmacological requirements [2]. Substituting N-Desmethyltamoxifen with tamoxifen or the more potent endoxifen in an LC-MS/MS or HPLC assay is analytically impossible due to differing molecular masses, retention times, and ionization properties [3]. Critically, its use as a substrate in CYP2D6 enzyme assays cannot be replaced by tamoxifen or endoxifen, as it is the specific probe for quantifying the enzymatic conversion step that is the primary source of inter-individual variability in tamoxifen efficacy [4]. The quantitative evidence presented in Section 3 demonstrates that its abundance, enzymatic specificity, and distinct polypharmacology profile necessitate its use as a discrete analytical and research tool.

Product-Specific Quantitative Evidence for N-Desmethyltamoxifen Hydrochloride (CAS 15917-65-4)


Superior Analytical Quantification: N-Desmethyltamoxifen Plasma Concentrations Exceed All Other Metabolites and Tamoxifen Itself

In patients on standard tamoxifen therapy, N-Desmethyltamoxifen is the most abundant analyte in circulation, with median plasma concentrations significantly exceeding those of both the parent drug tamoxifen and the highly active metabolites endoxifen and 4-hydroxytamoxifen [1]. This abundance translates to a >2-fold higher concentration than tamoxifen, a >20-fold higher concentration than endoxifen, and a >114-fold higher concentration than 4-hydroxytamoxifen. For quantitative therapeutic drug monitoring assays, N-Desmethyltamoxifen is thus the most analytically accessible and reliable marker for verifying patient adherence and systemic exposure, as its higher concentration ensures robust signal above the assay's lower limit of quantification (LLOQ) [1].

Therapeutic Drug Monitoring LC-MS/MS Pharmacokinetics

Differential Anti-Proliferative Activity: N-Desmethyltamoxifen Is 100-167-Fold Less Potent Than 4-Hydroxytamoxifen in MCF-7 Cells, Yet Comparable to Tamoxifen

Direct head-to-head comparisons of anti-proliferative activity in MCF-7 human breast cancer cells reveal a critical differentiation: N-Desmethyltamoxifen (DMT) is >100-fold less potent than its secondary metabolite, 4-Hydroxytamoxifen (4OHT), but its potency is equivalent to that of the parent drug tamoxifen [1]. This finding is crucial for in vitro experimental design. If a researcher aims to mimic the direct, potent ER antagonism of active metabolites, endoxifen or 4OHT would be the appropriate tool. If the goal is to replicate the primary prodrug metabolite's effects before CYP2D6 conversion, N-Desmethyltamoxifen is the necessary, specific probe.

Breast Cancer Research Cell Proliferation SERM Activity

Distinct Off-Target Polypharmacology: N-Desmethyltamoxifen Is a ~3-Fold More Potent PKC Inhibitor Than Tamoxifen

While both tamoxifen and its metabolites share ER-mediated mechanisms, they exhibit differential 'off-target' polypharmacology. N-Desmethyltamoxifen demonstrates a quantifiably higher potency as an inhibitor of Protein Kinase C (PKC) compared to tamoxifen, with reported IC50 values of 8 µM vs. 25 µM, respectively [1]. This represents an approximately 3-fold increase in potency. This data directly refutes the assumption that N-Desmethyltamoxifen is simply a 'weaker version' of tamoxifen. In studies investigating non-ER mediated mechanisms of action, such as PKC inhibition, substitution with tamoxifen would yield significantly different quantitative results and lead to erroneous mechanistic conclusions.

PKC Inhibition Polypharmacology Off-Target Effects

Genotype-Dependent CYP2D6 Probe: Kinetic Characterization of N-Desmethyltamoxifen 4-Hydroxylation by 50 CYP2D6 Allelic Variants

N-Desmethyltamoxifen is the specific and validated substrate for quantifying the catalytic activity of CYP2D6 variants in the tamoxifen metabolic pathway. An in vitro study characterizing 50 CYP2D6 allelic variants found that for the N-Desmethyltamoxifen 4-hydroxylation reaction, eight specific variants (CYP2D6.2, .9, .26, .28, .32, .43, .45, and .70) exhibited markedly decreased intrinsic clearance (Vmax/Km) at <50% of the wild-type CYP2D6.1 activity [1]. Furthermore, 30 variants showed metabolite production at or below the detection limit, indicating a complete loss of function for this specific conversion [1]. Neither tamoxifen nor endoxifen can serve as a substrate to characterize this precise, polymorphic, and clinically decisive metabolic step.

Pharmacogenomics CYP2D6 Enzyme Kinetics

Validated Solubility Profile for Consistent In Vitro Experimental Design

The hydrochloride salt form (CAS 15917-65-4) provides a well-defined and reproducible solubility profile essential for reproducible in vitro experimentation. Vendor specifications indicate a solubility of ≥20 mg/mL in DMSO, facilitating the preparation of high-concentration stock solutions . It is also soluble in ethanol (up to 39 mg/mL) and chloroform (50 mg/mL), but critically, it is insoluble in water . This information is not merely a vendor specification but a key procurement differentiator. Selecting the hydrochloride salt ensures the compound is in a form suitable for direct use in cell culture and enzymatic assays using standard DMSO vehicle controls, unlike the free base which may have different and less rigorously defined solubility characteristics, potentially leading to inconsistent experimental outcomes.

Solubility Formulation In Vitro Assays

Analytical Necessity: MS/MS Method Validation Requires N-Desmethyltamoxifen as a Distinct Analytic Reference Standard

The development and validation of LC-MS/MS methods for tamoxifen therapeutic drug monitoring are impossible without a certified reference standard for N-Desmethyltamoxifen. Methods that simultaneously quantify tamoxifen, N-Desmethyltamoxifen, 4-Hydroxytamoxifen, and endoxifen rely on the distinct physicochemical properties of each analyte. For instance, a validated UHPLC-MS/MS method using dried blood spots achieved a lower limit of quantification (LLOQ) of 2.5 ng/mL for N-Desmethyltamoxifen, distinct from the LLOQs for tamoxifen (2.5 ng/mL), endoxifen (0.25 ng/mL), and 4-hydroxytamoxifen (0.25 ng/mL) [1]. Substituting one reference standard for another is analytically invalid and would render any quantitative assay inaccurate and unreproducible, failing basic validation criteria.

Mass Spectrometry Analytical Chemistry Method Validation

Definitive Research and Industrial Applications for N-Desmethyltamoxifen Hydrochloride (CAS 15917-65-4)


Development and Validation of Quantitative LC-MS/MS Assays for Tamoxifen Therapeutic Drug Monitoring

N-Desmethyltamoxifen hydrochloride is an indispensable analytical reference standard for developing and validating quantitative LC-MS/MS or HPLC-UV assays for tamoxifen TDM. As demonstrated, its median plasma concentration (124.83 ng/mL) is more than double that of tamoxifen (55.77 ng/mL), making it a robust marker for patient adherence and systemic exposure [1]. A validated UHPLC-MS/MS method confirms the need for its distinct calibration curve, with an LLOQ of 2.5 ng/mL in DBS samples [2]. This compound is essential for establishing linearity, accuracy, and precision for this specific analyte, and no other metabolite can substitute for this purpose. It is a mandatory component for any clinical or research laboratory seeking to offer TDM services or conduct pharmacokinetic studies on tamoxifen metabolism.

In Vitro Characterization of CYP2D6 Genotype-Phenotype Correlations

This compound is the specific substrate required for quantifying the catalytic activity of wild-type and variant CYP2D6 enzymes in the tamoxifen metabolic pathway. Its use is critical for pharmacogenomics studies investigating the functional impact of CYP2D6 polymorphisms (e.g., *4, *10, *17). As shown by Muroi et al., 8 of 50 tested variants exhibit >50% reduction in intrinsic clearance for N-Desmethyltamoxifen 4-hydroxylation, and 30 variants show undetectable activity [3]. Researchers can use this quantitative data to stratify patient populations or develop in vitro models that accurately reflect the variable activation of the tamoxifen prodrug, which is a major determinant of clinical efficacy and cannot be assessed with tamoxifen itself.

Investigating Non-ER-Mediated Mechanisms of Tamoxifen Action and Resistance

For research focused on the 'off-target' polypharmacology of tamoxifen, N-Desmethyltamoxifen hydrochloride offers a distinct pharmacological profile. It is approximately a 3-fold more potent inhibitor of Protein Kinase C (IC50 = 8 µM) than tamoxifen (IC50 = 25 µM) [4]. Therefore, studies investigating PKC-mediated pathways—such as drug resistance in multidrug-resistant (MDR) cell lines or apoptosis—must use N-Desmethyltamoxifen as a specific tool to correctly attribute observed effects. Using tamoxifen would underestimate the contribution of this metabolite to the overall polypharmacology, potentially leading to false mechanistic interpretations.

Pharmacokinetic and Mass Balance Studies of Tamoxifen Metabolism

N-Desmethyltamoxifen is the key analyte for quantifying the primary metabolic route of tamoxifen, which accounts for >90% of its hepatic clearance [5]. Its abundance in plasma (>2-fold higher than tamoxifen) makes it the primary endpoint for assessing the impact of CYP3A4 inducers/inhibitors or other drug-drug interactions on tamoxifen's major metabolic shunt [1]. In preclinical models, its distinct pharmacokinetic profile, such as the 24-48 hour time to peak concentration in rats versus 3-6 hours for tamoxifen, provides critical data for interpreting species-specific differences in metabolism and designing in vivo studies [6]. It is a non-negotiable analytical target for any comprehensive pharmacokinetic or drug interaction study.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Desmethyltamoxifen hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.